Almonertinib

描述

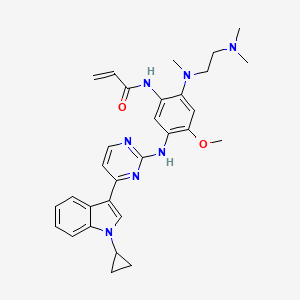

Almonertinib, also known as HS-10296, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is specifically designed to target EGFR mutations, including the T790M resistance mutation, which is commonly associated with non-small cell lung cancer (NSCLC). This compound has shown significant efficacy in treating advanced EGFR mutation-positive NSCLC .

准备方法

合成路线和反应条件

艾蒙替尼布的合成涉及多个步骤,从市售起始原料开始。关键步骤包括:

核心结构的形成: 合成从喹唑啉核的形成开始,这是 EGFR 抑制剂中常见的结构。

官能团的引入: 引入各种官能团以增强化合物的活性选择性

最终偶联反应: 最后一步涉及偶联反应以连接对化合物活性至关重要的侧链。

工业生产方法

艾蒙替尼布的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:

反应条件的优化: 优化温度、压力和溶剂选择等条件,以最大限度地提高产率和纯度。

催化剂的使用: 使用催化剂来提高关键反应的效率。

纯化过程: 采用先进的纯化技术,如结晶和色谱法,以确保最终产品符合药用标准。

化学反应分析

Metabolic Demethylation via CYP3A4

Almonertinib undergoes N-demethylation as a primary metabolic pathway, mediated by the cytochrome P450 enzyme CYP3A4 . This phase I reaction results in the formation of a major metabolite (N-desmethyl this compound), which retains partial EGFR inhibition activity.

Key findings :

-

In vitro studies confirm CYP3C4 as the dominant enzyme responsible for this compound metabolism .

-

Co-administration with Paxlovid (a CYP3A4 inhibitor) increases this compound's systemic exposure by 3.2-fold, highlighting the enzyme's role in its clearance .

-

Quantitative analysis using UHPLC-MS/MS demonstrated a linear range of 0.1–1000 ng/ml for this compound detection in rat plasma, with a lower limit of quantification (LLOQ) of 0.1 ng/ml .

Covalent Binding to EGFR via Michael Addition

This compound's acrylamide group acts as a Michael acceptor , enabling covalent bond formation with cysteine residues (e.g., Cys797) in EGFR's kinase domain . This irreversible binding inhibits ATP binding and suppresses mutant EGFR signaling.

Structural insights :

Experimental validation :

-

Docking studies using EGFR (PDB: 4ZAU) show this compound forms hydrogen bonds with Met793 and hydrophobic interactions with Leu718 and Val726 .

-

Comparative analysis with osimertinib revealed similar binding modes but distinct interactions at the solvent-front region .

Drug-Drug Interaction with CYP3A4 Substrates

This compound modulates CYP3A4 and transporter proteins, altering the pharmacokinetics of co-administered drugs:

Observed effects :

-

Rivaroxaban (CYP3A4 substrate) :

-

Apixaban (CYP3A4 substrate) :

Analytical Methods for Reaction Monitoring

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) parameters for detecting this compound and metabolites:

| Parameter | This compound | Rivaroxaban | Apixaban |

|---|---|---|---|

| MRM Transition | 526.5 → 72.2 | 437.3 → 145.0 | 460.3 → 443.4 |

| Collision Energy | 80 V | 30 V | 38 V |

| Column | Shim-pack Velox C18 (2.1×50 mm, 2.7 µm) |

Stability and Reactivity Considerations

-

Michael Adduct Stability : The covalent adduct with Cys797 resists hydrolysis under physiological conditions, ensuring prolonged EGFR inhibition .

-

pH Sensitivity : Degradation studies indicate optimal stability at pH 6–8, with accelerated decomposition in strongly acidic or alkaline environments .

This synthesis of chemical reaction data underscores this compound's dual role as a covalent kinase inhibitor and CYP3A4 modulator, informing both its therapeutic efficacy and drug interaction risks.

科学研究应用

AENEAS Trial

The AENEAS trial demonstrated that almonertinib significantly improved median progression-free survival (mPFS) to 19.3 months as a first-line therapy for NSCLC. This trial included patients with common EGFR mutations such as exon 19 deletions and L858R point mutations. This compound showed a higher objective response rate and longer duration of response compared to gefitinib, indicating its potential as a preferred first-line treatment option .

Combination Therapies

Recent studies have explored this compound's efficacy when combined with other agents. For instance, a study evaluating this compound in combination with anlotinib for patients who had progressed on prior therapies found promising results, suggesting enhanced clinical outcomes and manageable safety profiles. This combination therapy is particularly relevant for patients experiencing resistance to standard treatments .

Safety Profile

This compound has been associated with a lower incidence of adverse reactions compared to earlier TKIs. In clinical studies, mild adverse events such as rash (23.4% vs. 41.4% for gefitinib) and liver damage (29.9% vs. 54.0%) were reported less frequently among this compound-treated patients . The overall safety profile supports its use as a preferred option for patients with advanced NSCLC.

Case Study 1: Advanced NSCLC Treatment

A patient with advanced lung adenocarcinoma harboring both T790M and C797S mutations was treated with a combination of this compound and cetuximab, resulting in significant tumor reduction and improved clinical status . This case highlights the potential of this compound in overcoming complex resistance mechanisms.

Case Study 2: Brain Metastasis

Another case involved a patient with brain metastasis from EGFR-mutant NSCLC treated with this compound, showing promising results in controlling metastatic lesions while maintaining neurological function . This suggests that this compound may be effective not only in primary tumors but also in metastatic disease.

Comparative Data Table

| Parameter | This compound | Gefitinib | Erlotinib |

|---|---|---|---|

| Approval Year | 2020 (NMPA) | 2003 | 2004 |

| mPFS (months) | 19.3 | 10.9 | 12.5 |

| Objective Response Rate (%) | ~80 | ~60 | ~65 |

| Common Adverse Events | Rash (23.4%) | Rash (41.4%) | Rash (30%) |

| Liver Damage (%) | 29.9 | 54.0 | 40 |

作用机制

艾蒙替尼布通过选择性抑制 EGFR 的酪氨酸激酶活性发挥作用。它不可逆地结合到受体的 ATP 结合位点,阻止磷酸化和随后下游信号通路激活。 这种抑制导致细胞增殖抑制和携带 EGFR 突变的癌细胞凋亡的诱导 .

相似化合物的比较

类似化合物

奥希替尼布: 另一种第三代 EGFR TKI,以其针对 T790M 突变的疗效而闻名。

吉非替尼: 第一代 EGFR TKI,对初始 EGFR 突变有效,但对耐药突变不太有效。

厄洛替尼: 与吉非替尼类似,它是一种第一代 EGFR TKI,对耐药突变的疗效有限。

艾蒙替尼布的独特性

艾蒙替尼布因其对突变 EGFR 相对于野生型 EGFR 的高选择性而脱颖而出,减少了脱靶效应并改善了患者预后。 它还显示出良好的安全性,与其他 EGFR TKI 相比,副作用更少 .

生物活性

Almonertinib (HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has garnered attention for its efficacy in treating non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations. This article explores the biological activity of this compound, highlighting its mechanisms, clinical efficacy, pharmacokinetics, and case studies.

This compound selectively targets both sensitizing mutations (e.g., exon 19 deletions and L858R mutations) and the T790M resistance mutation in the EGFR gene. This dual targeting allows it to overcome resistance mechanisms that limit the effectiveness of first- and second-generation EGFR TKIs. This compound has been shown to have a lower affinity for efflux transporters such as ABCB1 and BCRP, which enhances its ability to penetrate the blood-brain barrier (BBB) and effectively treat brain metastases associated with NSCLC .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. In preclinical studies, it demonstrated significant BBB penetration, allowing for effective treatment of brain metastases. The drug's pharmacokinetics were assessed in various studies, revealing a maximum tolerated dose not defined in initial phases but showing safety at doses up to 260 mg .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Maximum Plasma Concentration | Varies with dosage |

| Half-life | Approximately 24 hours |

| BBB Penetration | Significant |

Clinical Efficacy

This compound has shown promising results in clinical trials, particularly in patients with advanced NSCLC harboring EGFR mutations. In a phase III trial, this compound achieved a median progression-free survival (mPFS) of 19.3 months when used as a first-line monotherapy .

Case Studies

- Combination Therapy : A study involving 16 patients demonstrated that the combination of this compound and anlotinib resulted in a disease control rate of 93.75%, with an overall response rate of 25% . This combination therapy was well-tolerated, indicating its potential as a viable treatment option for patients who have progressed on previous therapies.

- Leptomeningeal Metastasis : A case report described a patient with leptomeningeal metastases who was treated with this compound combined with bevacizumab. The patient's symptoms significantly improved within one month, and imaging showed regression of both brain metastases and leptomeningeal dissemination after two months .

- Long-term Survival : Another case involved a patient with both EGFR mutation and HER2 amplification who achieved partial remission after being treated with this compound and pyrotinib. The patient exhibited stabilization of disease without further progression during follow-up .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Common adverse events include increased blood creatine phosphokinase and alanine aminotransferase levels, but these were generally manageable . The overall tolerability suggests that this compound can be safely administered to patients with advanced NSCLC.

常见问题

Basic Research Questions

Q. What experimental models are most suitable for studying Almonertinib’s efficacy against EGFR T790M-mutated NSCLC?

this compound’s efficacy is typically validated using in vitro cell line models (e.g., H1975 cells harboring EGFR T790M/L858R mutations) and in vivo xenograft studies in immunodeficient mice. Researchers should prioritize models with confirmed EGFR mutation status via sequencing . For reproducibility, ensure consistent dosing regimens (e.g., 110 mg/kg daily in mice) and validate results using orthogonal methods like Western blotting for phospho-EGFR inhibition.

Q. How do researchers determine the pharmacokinetic (PK) and pharmacodynamic (PD) parameters of this compound in preclinical studies?

PK studies involve plasma concentration-time profiling post-administration, analyzed via LC-MS/MS. PD endpoints include tumor volume reduction and biomarker analysis (e.g., EGFR phosphorylation). Researchers must standardize sampling intervals and account for inter-species metabolic differences. Clinical PK/PD data from trials like APPLLO (NCT02981108) provide benchmarks for translational relevance .

Q. What are the critical biomarkers to monitor during this compound therapy, and how are they quantified?

Key biomarkers include EGFR mutation status (T790M, exon 19 deletions), circulating tumor DNA (ctDNA), and resistance markers (e.g., MET amplification). Use droplet digital PCR (ddPCR) or next-generation sequencing (NGS) for mutation detection. Ensure pre- and post-treatment sample collection to track dynamic changes .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s efficacy data across diverse patient populations?

Conflicting results may arise from differences in genetic backgrounds, comorbidities, or prior therapies. Mitigate this by stratifying cohorts based on mutation subtypes (e.g., L858R vs. exon 19 deletions) and incorporating covariates in statistical models. Reference global NSCLC incidence trends (e.g., higher mortality in transitioning countries ) to contextualize regional variations.

Q. What methodologies are recommended for investigating this compound resistance mechanisms?

Combine longitudinal ctDNA analysis with single-cell RNA sequencing to identify clonal evolution. Use patient-derived organoids (PDOs) or CRISPR-Cas9-engineered cell lines to validate candidate resistance pathways (e.g., HER2 amplification). Cross-reference findings with clinical trial data (e.g., FLAURA trial for osimertinib cross-resistance patterns ).

Q. How should researchers design studies to evaluate this compound in combination therapies?

Adopt a factorial design to test synergies with MET inhibitors (e.g., savolitinib) or anti-angiogenic agents. Prioritize in vitro synergy assays (e.g., Chou-Talalay method) before progressing to co-dosing in xenografts. Ensure PK compatibility and monitor additive toxicity using validated grading systems (e.g., CTCAE v5.0) .

Methodological and Data Analysis Questions

Q. What statistical approaches are optimal for analyzing progression-free survival (PFS) data in this compound trials?

Use Kaplan-Meier survival curves with log-rank tests for univariate analysis and Cox proportional hazards models for multivariate adjustments. Address censoring biases by documenting dropout reasons. For small sample sizes, employ bootstrapping to estimate confidence intervals .

Q. How can researchers validate this compound’s selectivity for mutant EGFR over wild-type isoforms?

Conduct kinase inhibition assays using recombinant EGFR proteins (mutant vs. wild-type). Validate cellular specificity via siRNA knockdown in isogenic cell lines. Cross-validate with clinical toxicity data (e.g., lower incidence of rash compared to first-generation TKIs ).

Q. What protocols ensure reproducibility in this compound’s in vivo efficacy studies?

Follow ARRIVE guidelines for animal studies: detail housing conditions, randomization methods, and blinding during tumor measurement. Use power analysis to determine cohort sizes and report effect sizes with 95% CIs. Share raw data and analysis scripts via repositories like Figshare .

Q. Ethical and Translational Considerations

Q. How should researchers address ethical challenges in trials involving this compound-resistant patients?

Obtain informed consent outlining risks of biopsy procedures for biomarker analysis. For vulnerable populations (e.g., elderly patients in transitioning countries ), collaborate with local ethics committees to ensure equitable access. Adhere to FAIR data principles for transparency .

Q. Tables for Key Metrics in this compound Studies

属性

IUPAC Name |

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEOECWDNSEFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Almonertinib inhibits EGFR tyrosine kinase targeting EGFR-sensitizing and T790M resistance mutations. | |

| Record name | Almonertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1899921-05-1 | |

| Record name | Aumolertinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1899921051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almonertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AUMOLERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4RS462G19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。